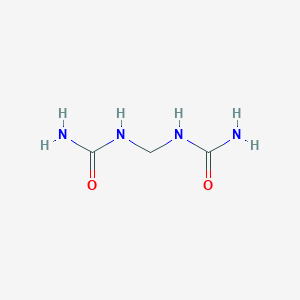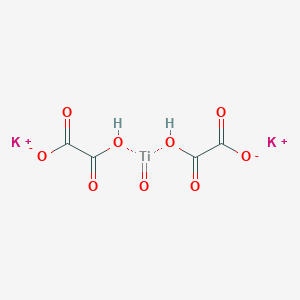
Flavinmononucleotid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Flavinmononukleotid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird zur Behandlung von Riboflavinmangel und als Bestandteil von Multivitaminpräparaten verwendet.
5. Wirkmechanismus
Flavinmononukleotid übt seine Wirkungen aus, indem es als Kofaktor für verschiedene Enzyme wirkt. Während des katalytischen Zyklus unterliegt es einer reversiblen Interkonversion zwischen seiner oxidierten, Semiquinon- und reduzierten Form . Diese Interkonversion ermöglicht es Flavinmononukleotid, an Redoxreaktionen teilzunehmen und Elektronen zwischen verschiedenen Substraten zu übertragen. Es ist besonders nützlich, weil es sowohl an Ein-Elektronen- als auch an Zwei-Elektronen-Transfers teilnehmen kann .
Wirkmechanismus
Target of Action
Flavin Mononucleotide (FMN), also known as riboflavin-5′-phosphate, primarily targets various oxidoreductases, including NADH dehydrogenase . These enzymes play a crucial role in numerous oxidation-reduction reactions, which are fundamental to many metabolic processes .
Mode of Action
FMN acts as a prosthetic group for its target enzymes, assisting them in their catalytic functions . During the catalytic cycle, FMN undergoes a reversible interconversion between its oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) forms . This ability to participate in both one- and two-electron transfers makes FMN a stronger oxidizing agent than NAD .
Biochemical Pathways
FMN is involved in a range of biochemical pathways, including blue-light sensing proteins and the control of circadian rhythms . It also plays a significant role in the metabolism of other vitamins, such as vitamin B6 and riboflavin .
Pharmacokinetics
It is known that fmn is produced from riboflavin (vitamin b2) by the enzyme riboflavin kinase . The conversion of riboflavin into FMN is a crucial step in the metabolic transformation of this vitamin .
Result of Action
The action of FMN results in the facilitation of various oxidation-reduction reactions, which are critical to major metabolic energy transformation routes . Additionally, FMN serves as a cofactor in biological blue-light photo receptors .
Action Environment
The action of FMN can be influenced by various environmental factors. For instance, the presence of certain amino acids can affect the electronic properties and photophysics of FMN . Moreover, FMN’s action can be affected by light, as it is involved in blue-light sensing proteins .
: Wikipedia : DrugBank Online : Biology Online : RSC Chemical Biology : RSC Chemical Biology : RSC Chemical Biology : Clinical Chemistry
Biochemische Analyse
Biochemical Properties
Flavin mononucleotide plays a crucial role in biochemical reactions. It participates in both one-electron and two-electron transfer processes, making it an indispensable mediator in biological systems . FMN interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a cofactor in blue-light photo receptors and is involved in the metabolism of other vitamins, such as vitamin B6 .
Cellular Effects
Flavin mononucleotide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, FMN is a cofactor of many enzymes playing an important pathophysiological role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of flavin mononucleotide involves its ability to participate in both one- and two-electron transfers . This allows FMN to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of flavin mononucleotide change over time. FMN is a thermostable compound, but it is photosensitive . In the absence of an external reductant, the isoalloxazine ring system of FMN undergoes intramolecular photoreduction . This highlights the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of flavin mononucleotide vary with different dosages in animal modelsFor instance, riboflavin deficiency in experimental animals results in downregulation of GSH expression, reduced activity of GPx and increased lipid peroxidation in the eye .
Metabolic Pathways
Flavin mononucleotide is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, affecting metabolic flux or metabolite levels . Some of the biochemical pathways that FMN is associated with include vitamin B6 metabolism, riboflavin metabolism, pyrimidine metabolism, beta-alanine metabolism, arginine and proline metabolism, and pantothenate and coA biosynthesis .
Transport and Distribution
Flavin mononucleotide is transported and distributed within cells and tissues. It occurs freely circulating but also in several covalently bound forms . The distribution of FMN among polarized epithelia and blood has been reported .
Subcellular Localization
It is known that FMN can be found in tissues (e.g., muscles) and cells (e.g., erythrocytes and platelets)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Flavin mononucleotide is synthesized from riboflavin through phosphorylation. The enzyme riboflavin kinase catalyzes the transfer of a phosphate group from adenosine triphosphate to riboflavin, forming flavin mononucleotide . This reaction typically occurs under physiological conditions, with the presence of magnesium ions enhancing the enzyme’s activity.
Industrial Production Methods: Industrial production of flavin mononucleotide involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of flavin mononucleotide. The product is then extracted and purified using techniques such as high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Reaktionstypen: Flavinmononukleotid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Photoreduktion. Es kann sowohl an Ein-Elektronen- als auch an Zwei-Elektronen-Transferprozessen beteiligt sein, was es zu einem vielseitigen Redoxmittel macht .
Häufige Reagenzien und Bedingungen:
Oxidation: Flavinmononukleotid kann durch molekularen Sauerstoff oder andere Oxidationsmittel oxidiert werden. Diese Reaktion wird oft von Flavin-abhängigen Oxidasen katalysiert.
Photoreduktion: Bei Lichteinwirkung kann Flavinmononukleotid eine Photoreduktion erfahren, die zur Bildung von reduziertem Flavinmononukleotid führt.
Hauptprodukte:
Oxidierte Form: Die oxidierte Form von Flavinmononukleotid ist an verschiedenen enzymatischen Reaktionen als Kofaktor beteiligt.
Reduzierte Form: Die reduzierte Form, Flavinmononukleotidhydrochinon, wird während der enzymatischen Reduktion gebildet und beteiligt sich an Redoxreaktionen.
Vergleich Mit ähnlichen Verbindungen
Flavinmononukleotid gehört zur Flavin-Familie, die andere Verbindungen wie Riboflavin und Flavinadenindinukleotid umfasst .
Ähnliche Verbindungen:
Riboflavin: Der Vorläufer von Flavinmononukleotid, Riboflavin, ist weniger löslich, benötigt aber weniger Energie zur Herstellung.
Flavinadenindinukleotid: Ein Dinukleotid, das aus Flavinmononukleotid und Adenosindiphosphat gebildet wird, Flavinadenindinukleotid ist ebenfalls ein Kofaktor in Redoxreaktionen, hat aber eine andere Struktur und Funktion.
Einzigartigkeit: Flavinmononukleotid ist einzigartig in seiner Fähigkeit, sowohl an Ein-Elektronen- als auch an Zwei-Elektronen-Transferprozessen teilzunehmen, was es zu einem vielseitigen Redoxmittel macht. Es ist auch löslicher als Riboflavin, was seine Nützlichkeit in biologischen Systemen erhöht .
Eigenschaften
IUPAC Name |
[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTCRASFADXXNN-SCRDCRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N4O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130-40-5 (mono-hydrochloride salt), 22251-85-0 (hydrochloride salt), 6184-17-4 (mono-hydrochloride salt, di-hydrate) | |
| Record name | Flavin Mononucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023559 | |
| Record name | Riboflavin phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flavin mononucleotide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
92 mg/mL | |
| Record name | Flavin mononucleotide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
146-17-8 | |
| Record name | Flavin mononucleotide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavin Mononucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavin mononucleotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riboflavin phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Riboflavin 5'-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBOFLAVIN 5'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N464URE7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flavin mononucleotide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 °C | |
| Record name | Flavin mononucleotide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















